N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide
Description
N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole and pyrazole rings in its structure suggests that it may exhibit a range of biological activities.
Properties
IUPAC Name |
N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-26-12-10-21-20(26)16-13-17(24-23-16)22-18(28)7-8-19(29)27-11-9-15(25-27)14-5-3-2-4-6-14/h2-6,10,12-13H,7-9,11H2,1H3,(H2,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDIMJCNFOANDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=NN2)NC(=O)CCC(=O)N3CCC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrazole intermediates, followed by their coupling under specific conditions. For instance, the imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the pyrazole ring can be formed via the cyclization of hydrazine with a 1,3-diketone .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the synthesis of the heterocyclic intermediates, their purification, and subsequent coupling reactions. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole and pyrazole rings can be oxidized under specific conditions, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield N-oxide derivatives, while reduction of the carbonyl group could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure suggests it may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide is not fully understood, but it likely involves interactions with specific molecular targets. The imidazole and pyrazole rings can interact with various enzymes and receptors, potentially inhibiting or activating their functions. These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and omeprazole contain imidazole rings and exhibit a range of biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant feature pyrazole rings and are used in medicinal chemistry for their anti-inflammatory and anti-obesity properties.
Uniqueness
N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide is unique due to its combination of imidazole and pyrazole rings within a single molecule. This structural feature may confer a unique set of biological activities and chemical reactivity, distinguishing it from other compounds with similar individual moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
